N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxy-3-methylbutanamide
Description
N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxy-3-methylbutanamide is a synthetic organic compound characterized by the presence of fluorine atoms, a methoxy group, and a butanamide structure
Properties
IUPAC Name |
N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxy-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2/c1-14(2,19-3)8-13(18)17-12(9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEDLHGAFLLSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC(CF)C1=CC=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxy-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 4-fluorophenylacetonitrile with methoxy-3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The intermediate product is then subjected to fluorination using a fluorinating agent like Selectfluor® to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxy-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the butanamide structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxy-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxy-3-methylbutanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The methoxy group and butanamide structure contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methylbutanamide
- N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxybutanamide
- N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxy-3-methylpentanamide
Uniqueness
N-[2-fluoro-1-(4-fluorophenyl)ethyl]-3-methoxy-3-methylbutanamide is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
